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A Comparative Guide to the Clinical Trial Results of
Antineoplaston A10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial results for Antineoplaston A10,
a controversial experimental cancer therapy developed by Dr. Stanislaw Burzynski. The
information presented herein is compiled from publications by the Burzynski Clinic and
evaluations by independent bodies such as the National Cancer Institute (NCI). The objective is
to offer a structured comparison to aid researchers in understanding the available data and the
challenges associated with its replication.

Antineoplaston A10 (also referred to as Atengenal or A10) is a synthetic derivative of
phenylacetylglutamine.[1][2] It is often administered in conjunction with Antineoplaston AS2-1,
which is a mixture of sodium phenylacetate and phenylacetylglutamine.[1][3] Proponents claim
these compounds act as molecular switches to restore normal cellular processes in cancer
cells.[4] However, Antineoplaston therapy is not approved by the U.S. Food and Drug
Administration (FDA) for the treatment of any disease.[5][6]

Comparative Performance Data

The clinical efficacy of Antineoplaston A10, primarily in combination with AS2-1, has been
reported in numerous Phase I, single-arm trials conducted at the Burzynski Clinic. These trials
have focused heavily on brain tumors. A significant point of contention within the scientific
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community is the absence of published randomized, controlled trials, which are the gold
standard for evaluating the effectiveness of a new treatment.[5][7][8]

The National Cancer Institute (NCI) attempted to conduct Phase Il trials in the 1990s, but the
studies were closed due to insufficient patient enroliment, and therefore, no definitive
conclusions about the therapy's effectiveness could be drawn.[7][9]

Table 1: Summary of Clinical Trial Results Reported by the Burzynski Clinic (Antineoplaston
A10 and AS2-1)
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Table 2: Findings from Independent and External Reviews
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Organization / Study Findings and Conclusions

In 1991, an NCI review of seven "best cases"
from the Burzynski Clinic found some evidence
of antitumor activity, prompting NCI-sponsored
National Cancer Institute (NCD[7][9] trials.[9] However, these Phase Il trials, initiated
in 1993, were closed by 1995 due to slow
enroliment (only 9 patients). No definitive

conclusions on efficacy could be drawn.[7][9]

No randomized, controlled trials demonstrating
the effectiveness of antineoplastons have been
. ) published in peer-reviewed scientific journals.[5]
Peer-Reviewed Literature o ) )
[8] The majority of published studies are
authored by Dr. Burzynski and his associates

from his own clinic.[9]

Antineoplastons are not approved for the

prevention or treatment of any disease.[5][6]
U.S. Food and Drug Administration (FDA) Clinical trials are permitted to be conducted at

Dr. Burzynski's clinic under an Investigational

New Drug (IND) application.[7]

Experimental Protocols and Methodologies

Replicating clinical results requires a detailed understanding of the experimental protocol.
Based on published reports from the Burzynski Clinic, the administration of Antineoplaston
A10 and AS2-1 follows a specific methodology.

1. Patient Population:

» Patients with various types of cancer, with a focus on primary brain tumors (e.qg.,
astrocytoma, glioma), often recurrent or progressive after standard therapies.[10][11][12]

« Eligibility criteria typically require a Karnofsky Performance Status of 60-100%.[13]

2. Dosing and Administration:
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e Antineoplastons A10 and AS2-1 are administered intravenously.[1][10]

e The treatment protocol involves frequent infusions, often every four hours, using an
automated pump.[1][13]

o Dosages are escalated to reach the maximum tolerated or effective dose.[10]
e Average and median dosages vary significantly by study and patient. For example:

o Low-Grade Astrocytoma (Children): Median maximum A10 dose of 11.52 g/kg/day and
AS2-1 of 0.38 g/kg/day.[1]

o Recurrent Brain Stem Glioma: Average A10 dosage of 11.3 g/kg/day and AS2-1 of 0.4
g/kg/day.[10]

3. Treatment Duration:
e Treatment is typically long-term, continuing for many months or even years.[1][13]

¢ In one study, the median duration of IV therapy was 83 weeks.[1] Another protocol specifies
treatment for at least 12 months in the absence of disease progression.[13]

4. Monitoring and Evaluation:

e Tumor response is primarily assessed using gadolinium-enhanced Magnetic Resonance
Imaging (MRI).[10][13]

e MRIs are performed at regular intervals, such as every 8 weeks for the first two years of
treatment.[13]

o Adverse events are monitored and graded. Reported toxicities include hypernatremia (high
sodium levels), fatigue, skin rash, and anemia.[1][10] Severe neurological side effects have
also been reported.[5][6]

Caption: A generalized experimental workflow for Burzynski's clinical trials.

Proposed Mechanism of Action
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The precise mechanism of action for Antineoplaston A10 has not been conclusively
demonstrated in peer-reviewed literature.[5][14] However, several theories have been
proposed, primarily by Dr. Burzynski and his associates. These hypotheses often center on the
ability of antineoplastons to influence cellular signaling pathways that are dysregulated in
cancer.

Key proposed mechanisms include:

e RAS Inhibition: The active ingredient of Antineoplaston A10, phenylacetylglutamine (PG), is
suggested to inhibit the activity of the RAS oncogene, which could in turn promote apoptosis
(programmed cell death).[15]

» Histone Deacetylase (HDAC) Inhibition: Phenylacetic acid (PN), a component of the
accompanying AS2-1 formulation, has been shown to be a weak HDAC inhibitor. HDAC
inhibition can lead to the activation of tumor suppressor genes like p21 and p53.[3]

« Interference with DNA: One early theory proposed that A10 might intercalate with DNA,
potentially interfering with DNA replication and transcription, though no published evidence
has confirmed this.[14]
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Caption: Proposed mechanisms of action for Antineoplastons A10 and AS2-1.

Conclusion

The clinical data for Antineoplaston A10 originates almost exclusively from single-arm, non-
randomized Phase Il trials conducted by its developer. While the reported response and
survival rates in difficult-to-treat cancers appear promising in these publications, these results
have not been replicated by independent, randomized controlled trials, which are the
cornerstone of evidence-based medicine. The scientific community largely views
antineoplaston therapy as unproven.[8] For drug development professionals, the challenge in
evaluating Antineoplaston A10 lies in the lack of independent verification and the need for
rigorous, controlled studies to validate the initial findings reported by the Burzynski Clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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